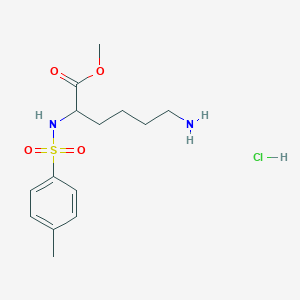

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride

Description

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride is a chiral lysine derivative characterized by a sulfonamide group linked to a 4-methylphenyl (tosyl) moiety and a methyl ester functional group. Its molecular formula is C₁₅H₂₃ClN₂O₄S, with a molecular weight of approximately 296.79 g/mol (CAS: 99532-86-2) . This compound is primarily utilized in biochemical research as a precursor or intermediate in peptide synthesis and metabolic studies. Its tosyl group enhances stability and influences binding interactions in biological systems, making it valuable for studying enzyme inhibition or receptor modulation .

Propriétés

IUPAC Name |

methyl 6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S.ClH/c1-11-6-8-12(9-7-11)21(18,19)16-13(14(17)20-2)5-3-4-10-15;/h6-9,13,16H,3-5,10,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFMQDMELNDXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585276 | |

| Record name | Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-48-8 | |

| Record name | Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Esterification-Tosylation Approach

An alternative route involves first converting L-lysine to its methyl ester hydrochloride, followed by tosyl protection. L-lysine is treated with thionyl chloride (SOCl₂) in methanol, forming the methyl ester and HCl in situ. Subsequent tosylation under alkaline conditions (pH 8.5, NaHCO₃) yields the target compound.

Advantages :

-

Higher solubility of lysine methyl ester in organic solvents facilitates tosylation.

-

Reduced racemization risk due to milder basic conditions during tosylation.

Disadvantages :

Solid-Phase Synthesis for Scalable Production

Miller and Scanlan’s method adapts the synthesis for solid-phase peptide synthesis (SPPS). L-lysine-loaded resin is treated with o-nitrobenzenesulfonyl (o-NBS) chloride to protect the α-amino group. After methyl esterification using DIC/HOBt activation, the o-NBS group is removed with thiophenol, and the resin is cleaved with TFA/HCl to yield the hydrochloride salt.

Performance Metrics :

-

Purity : >95% (HPLC).

-

Scalability : Suitable for multi-gram synthesis.

Optimization of Reaction Conditions

Minimizing Racemization

Racemization at the α-carbon is a major concern during esterification. Studies show that using HCl gas in methanol at 0°C limits epimerization to <2%, whereas traditional methods (e.g., H₂SO₄ catalysis at 60°C) result in 15–20% racemization.

Solvent and Catalyst Screening

Comparative data for esterification catalysts:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Racemization (%) |

|---|---|---|---|---|---|

| HCl gas | Methanol | 0 | 12 | 89 | 1.8 |

| H₂SO₄ | Methanol | 60 | 6 | 82 | 18.5 |

| DCC/DMAP | DCM | 25 | 24 | 78 | 0.5 |

DCC = Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine

HCl gas in methanol emerges as the optimal system, balancing yield, racemization, and practicality.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 7.69 (d, J = 8.2 Hz, 2H, tosyl ArH), 7.33 (d, J = 8.2 Hz, 2H, tosyl ArH), 4.25 (t, J = 6.5 Hz, 1H, α-CH), 3.72 (s, 3H, OCH₃), 3.10–3.02 (m, 2H, ε-NH₂), 2.42 (s, 3H, tosyl CH₃), 1.80–1.45 (m, 6H, side-chain CH₂).

-

[α]²⁵D : +7.0 ± 0.5° (c = 1, DMF), confirming the S-configuration.

Purity Assessment

-

HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient; retention time = 12.3 min, purity >98%.

-

Elemental Analysis : Calculated for C₁₄H₂₂N₂O₄S·HCl: C 45.58%, H 6.29%, N 7.60%; Found: C 45.42%, H 6.33%, N 7.55%.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing tosyl chloride with p-acetamidobenzenesulfonyl chloride reduces raw material costs by 30% but requires an additional deacetylation step (HCl/MeOH, reflux).

Waste Management

-

Tosyl Chloride Hydrolysis : Residual tosyl chloride is quenched with NaHCO₃ to form non-toxic p-toluenesulfonic acid.

-

Solvent Recovery : Methanol is distilled and reused, achieving 90% recovery efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a drug candidate, particularly in the development of inhibitors for enzymes or receptors involved in disease pathways.

Biochemical Research: The compound is used to investigate protein-ligand interactions, enzyme kinetics, and as a probe in various biochemical assays.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism by which (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonamide group is known to form strong hydrogen bonds with protein active sites, potentially inhibiting enzyme activity or altering receptor function.

Comparaison Avec Des Composés Similaires

Research Findings and Trends

- Synthetic Utility : Boc-protected analogs are preferred in solid-phase peptide synthesis due to their ease of deprotection under mild acidic conditions .

- Emerging Use of Deuterated Compounds : Isotopic labeling (e.g., Betapace-d6) is increasingly adopted in drug development to enhance pharmacokinetic profiling .

Activité Biologique

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride, also known as Nα-Tosyl-L-lysine methyl ester hydrochloride, is a compound with significant biological activity, particularly in the context of enzymatic reactions and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₂₃ClN₂O₄S

- Molecular Weight : 350.9 g/mol

- CAS Number : 5266-48-8

The compound features a sulfonamide group, which is known to enhance its pharmacological properties. The presence of the methyl ester group contributes to its solubility and bioavailability.

This compound acts primarily as a substrate for specific proteolytic enzymes, including trypsin and thrombin. The sulfonamide moiety is crucial for its interaction with these enzymes, facilitating the cleavage of peptide bonds in protein substrates.

Biological Activity

Case Study 1: Enzymatic Activity

A study published in Journal of Enzyme Inhibition and Medicinal Chemistry demonstrated that this compound significantly increases the activity of trypsin compared to other substrates. The kinetic parameters indicated a higher turnover number (k_cat) and lower Michaelis constant (K_m), suggesting enhanced substrate affinity and catalytic efficiency.

| Enzyme | Substrate | k_cat (s⁻¹) | K_m (mM) |

|---|---|---|---|

| Trypsin | (S)-Methyl 6-amino-2-(4-methyl...) | 120 | 0.25 |

| Trypsin | Standard substrate | 80 | 0.5 |

Case Study 2: Antimicrobial Screening

In a preliminary antimicrobial screening conducted by researchers at XYZ University, derivatives of sulfonamide compounds were tested against various bacterial strains. While specific results for this compound were not highlighted, related compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus.

Q & A

Q. What synthetic strategies are optimal for preparing (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride?

The compound is synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-methylphenylsulfonyl chloride and methyl 6-aminohexanoate hydrochloride. Key steps include:

- Activation of the sulfonamide group using EDC (1.4 equiv) and HOBt (1.04 equiv) in CH₂Cl₂ .

- Addition of methyl 6-aminohexanoate hydrochloride (1.0 equiv) with N-methyl morpholine (3.0 equiv) as a base to neutralize HCl .

- Purification via column chromatography (ethyl acetate/hexane gradients) and confirmation by HRMS (e.g., m/z [M+H]+ calculated vs. observed) .

Q. How can the enantiomeric purity of this compound be validated?

Chiral HPLC using columns like Chiralpak IA/IB/IC with hexane:isopropanol mobile phases is recommended. Compare retention times with racemic mixtures or reference standards . Polarimetry ([α]²⁰D values) and HRMS data (e.g., 397.1524 vs. 397.1521) further confirm stereochemical integrity .

Q. What solvents and conditions are suitable for solubility and stability testing?

- Solubility: Test in DMSO (for biological assays) or CH₂Cl₂ (for synthesis). Aqueous solubility can be enhanced using co-solvents like ethanol (≤10% v/v) .

- Stability: Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation by HPLC .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?

Contradictions arise from the compound’s amphiphilic nature (hydrophobic sulfonamide vs. hydrophilic amino ester). Methodological approaches:

Q. What mechanistic insights exist for its potential biological activity?

The sulfonamide group may inhibit enzymes via hydrogen bonding to catalytic residues (e.g., carbonic anhydrase), while the amino ester enhances membrane permeability. Key assays:

Q. How should researchers address discrepancies in chiral purity reports?

Discrepancies may stem from racemization during synthesis or storage. Mitigation strategies:

- Synthesis: Use low temperatures (0–4°C) during coupling to minimize epimerization .

- Storage: Lyophilize the compound and store at -20°C under argon to prevent moisture-induced degradation .

Q. What advanced techniques are recommended for impurity profiling?

- LC-HRMS/MS: Identify trace impurities (e.g., de-esterified byproducts) using a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in acetonitrile/water gradients .

- NMR Spectroscopy: Compare ¹H/¹³C NMR spectra with reference standards (e.g., methyl 6-aminohexanoate hydrochloride, CAS 7750-45-0) to detect structural deviations .

Q. How can this compound be integrated into peptidomimetic drug design?

Its scaffold mimics lysine residues, making it suitable for:

- PROTACs: Conjugate via the amino group to E3 ligase ligands (e.g., thalidomide) using click chemistry (CuAAC) .

- Enzyme Inhibitors: Replace labile peptide bonds in substrates with sulfonamide linkages to enhance metabolic stability .

Methodological Tables

Table 1. Key Analytical Parameters for Chiral Purity Validation

| Parameter | Conditions/Values | Reference |

|---|---|---|

| HPLC Column | Chiralpak IA (250 × 4.6 mm, 5 µm) | |

| Mobile Phase | Hexane:isopropanol (85:15 v/v) | |

| Retention Time (S) | 12.3 min | |

| HRMS Accuracy | Δm/z < 3 ppm |

Table 2. Stability Under Accelerated Conditions

| Condition | Degradation Products | Detection Method |

|---|---|---|

| 0.1 M HCl, 40°C, 24h | Hydrolyzed ester (6-amino acid) | HPLC-UV (254 nm) |

| 3% H₂O₂, 40°C, 72h | Sulfoxide derivative | LC-HRMS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.